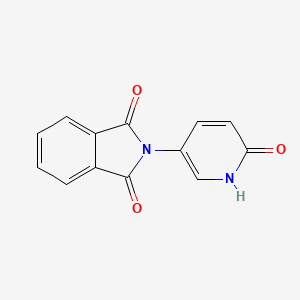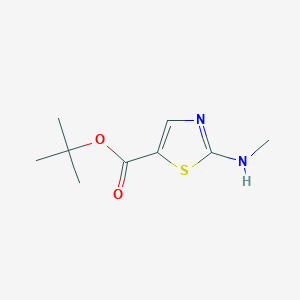![molecular formula C25H21N3O2 B2917796 N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide CAS No. 2309797-41-7](/img/structure/B2917796.png)
N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the study of the compound’s molecular structure, including its stereochemistry and conformation.Chemical Reactions Analysis
This involves the study of the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves the study of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Catalytic Processes and Organic Synthesis
Research on metal- and reagent-free methods for the synthesis of benzothiazoles and thiazolopyridines through electrolytic C–H thiolation demonstrates the importance of catalysts like TEMPO in enabling efficient synthesis of complex organic molecules. This area of study is relevant for the development of pharmaceuticals and organic materials, indicating that compounds similar to "N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide" could be synthesized or used in catalytic processes for creating biologically active molecules or materials with unique properties (Qian et al., 2017).
Biological Evaluation and Medicinal Chemistry
The synthesis and biological evaluation of benzamide derivatives highlight their potential applications in medicinal chemistry, particularly as inhibitors of enzymes or receptors relevant to disease processes. For instance, studies on the inhibitory potential of benzamide derivatives against human recombinant alkaline phosphatase and ecto-5′-nucleotidases underline the utility of these compounds in exploring new therapeutic avenues (Saeed et al., 2015).
Pharmacokinetics and Drug Development
Investigations into the pharmacokinetics and tissue distribution of benzamide-based compounds, such as novel ALK5 inhibitors, reveal their potential as oral anti-fibrotic drugs. Such studies are crucial for understanding how these compounds are absorbed, distributed, metabolized, and excreted in the body, which is essential information for drug development processes (Kim et al., 2008).
Sensor Applications and Material Science
Research on polymeric nanoparticles with benzamide functionalities demonstrates the versatility of these compounds in material science, particularly in creating sensors for metal ions. This suggests potential applications of "N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide" in developing new materials with specific sensing capabilities or other unique physical or chemical properties (Gillissen et al., 2012).
Safety And Hazards
This involves the study of the compound’s toxicity, flammability, and other hazards.
Direcciones Futuras
This involves speculation on potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.
Please consult with a professional chemist or a reliable source for accurate information. It’s also important to handle all chemicals with appropriate safety precautions. If you’re working in a lab, always follow your institution’s safety guidelines. If you’re working on a project, consider consulting with a mentor or advisor. They can provide valuable guidance and feedback.
Propiedades
IUPAC Name |
3-phenylmethoxy-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O2/c29-25(21-8-4-10-24(13-21)30-18-19-6-2-1-3-7-19)28-15-20-12-23(17-27-14-20)22-9-5-11-26-16-22/h1-14,16-17H,15,18H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJFENQWHFBDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([3,3'-bipyridin]-5-ylmethyl)-3-(benzyloxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2917715.png)

![N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2917717.png)
![1-[4-(Oxolan-3-yloxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2917719.png)

![Methyl 2-[[(2-amino-5-methylphenyl)-phenylmethyl]amino]acetate](/img/structure/B2917722.png)

![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2917726.png)
![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2917727.png)
![Tert-butyl 4-[4-(methylcarbamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B2917730.png)
![13-(2-methoxyethyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2917731.png)


![2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2917736.png)